3-(5-Methyl-pyridin-2-yl)-quinoline is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This compound features a quinoline structure substituted with a 5-methylpyridin-2-yl group, making it of interest in various scientific applications, particularly in medicinal chemistry and materials science.
The compound can be synthesized through various methods, primarily involving the coupling of pyridine derivatives with quinoline structures. The synthesis often utilizes palladium-catalyzed reactions, which are known for their efficiency in forming carbon-carbon bonds.
3-(5-Methyl-pyridin-2-yl)-quinoline falls under the category of heterocyclic compounds, specifically within the subcategories of pyridine and quinoline derivatives. These compounds are characterized by their nitrogen-containing ring structures and are widely studied for their biological activities.
The synthesis of 3-(5-Methyl-pyridin-2-yl)-quinoline can be achieved through several methods, including:
The synthesis process generally requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents and catalysts. The efficiency of these reactions is often analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm product formation and purity.
The molecular structure of 3-(5-Methyl-pyridin-2-yl)-quinoline consists of a quinoline backbone with a methyl-substituted pyridine moiety attached at the 3-position. This configuration contributes to its unique chemical properties and biological activities.
Key structural data include:
3-(5-Methyl-pyridin-2-yl)-quinoline can participate in various chemical reactions, including:
The reactivity is influenced by the electronic properties of substituents on the pyridine and quinoline rings. Computational studies using Density Functional Theory (DFT) have been employed to predict reaction pathways and mechanisms .
The mechanism by which 3-(5-Methyl-pyridin-2-yl)-quinoline exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. The compound's nitrogen atoms can participate in hydrogen bonding or coordination with metal ions, influencing its pharmacological activity.
Studies have indicated that derivatives of quinolines exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Molecular docking studies suggest potential binding affinities with target proteins .
Relevant analytical techniques such as Infrared (IR) spectroscopy and NMR spectroscopy are used for characterization .
3-(5-Methyl-pyridin-2-yl)-quinoline has several scientific uses:
The molecular architecture of quinoline-pyridine hybrids represents a strategic advancement in rational drug design, leveraging complementary pharmacophoric properties to optimize target engagement. These hybrids characteristically incorporate quinoline’s planar, electron-deficient bicyclic system and pyridine’s hydrogen-bond-accepting nitrogen, creating versatile scaffolds capable of diverse binding interactions. The planar quinoline nucleus facilitates intercalation into kinase ATP pockets or DNA grooves, while the pyridyl moiety—particularly when substituted—enhances solubility and directs specific contacts with amino acid residues [3] [4]. For 3-(5-methylpyridin-2-yl)quinoline (CAS: 341503-02-4, MW: 220.27 g/mol), the meta-methyl group on the pyridine ring introduces critical steric and electronic modulation. This methyl group enhances hydrophobic contact with enzyme subpockets while minimally perturbing the compound’s overall planarity, as evidenced by crystallographic data and computational studies [5]. Such structural fine-tuning enables optimized binding to kinases (e.g., PIM-1, ALK5) and phosphodiesterases, where simultaneous engagement with hinge regions and allosteric sites is often required [2] [3].
Table 1: Structural Features and Their Roles in Quinoline-Pyridine Hybrids
Structural Element | Role in Drug Design | Example from Hybrid |
---|---|---|
Quinoline Nucleus | Planar surface for π-π stacking; DNA intercalation or kinase hinge region binding | DNA binding via quinoline ring in intercalators |
Pyridine Nitrogen | Hydrogen-bond acceptor; coordination with catalytic residues or metal ions | Interaction with PIM-1 kinase’s Lys67 [3] |
5-Methyl Substitution | Hydrophobic contact; metabolic stability enhancement | Enhanced ALK5 binding in J-1012 analogues [2] |
Hybrid Connectivity (C3-C2’) | Adjusts dihedral angle to balance planarity and steric accessibility | Optimal angle for PDE5 binding in 8-cyclopropyl derivatives [6] |
Quinoline-based therapeutics evolved from natural product-inspired antipyretics (e.g., quinine) to targeted enzyme inhibitors, driven by insights into heterocyclic pharmacology. Early work (1980s–2000s) focused on monomeric quinolines like chloroquine in cancer, revealing unexpected kinase inhibition side effects that spurred dedicated research. The 2000s saw systematic development of 4-anilinoquinolines as kinase inhibitors (e.g., EGFR inhibitors), exploiting quinoline’s ability to occupy hydrophobic regions adjacent to ATP sites [4]. Parallelly, phosphodiesterase (PDE) targeting emerged with quinoline-3-carboxamides showing PDE5 inhibition (IC₅₀ ~100 nM), though early candidates suffered from poor metabolic stability [6].
The integration of pyridyl substituents marked a turning point. SD-208 (a 2,4-bispyridinylquinoline) demonstrated ALK5 inhibition (IC₅₀ = 48 nM) and efficacy in fibrosis models, while MP-10’s quinoline-pyridone hybrid advanced PDE10A inhibition for schizophrenia [8]. These innovations underscored the pharmacophore’s adaptability: the pyridine ring’s nitrogen augmented hydrogen bonding, and methyl or methoxy substituents fine-tuned electron density and steric fit [2] [6]. Contemporary hybrids like J-1012 (featuring 3-(pyridin-2-yl)quinoline) now target HIF-1α via ALK5 inhibition, reflecting this scaffold’s capacity to address complex disease pathways [2].
Table 2: Milestones in Quinoline-Pyridine Hybrid Development
Timeframe | Key Advancement | Target/Mechanism | Impact |
---|---|---|---|
Pre-2000 | Natural quinolines (quinine) | Antimalarial | Foundation for synthetic optimization |
2000–2010 | 4-Anilinoquinolines (e.g., EGFR inhibitors) | Tyrosine kinases | Validated quinoline in oncology |
2010–2020 | Pyridylquinolines (e.g., SD-208, MP-10) | ALK5, PDE10A | Improved selectivity; CNS penetration |
2020–Present | 3-(5-Methylpyridin-2-yl)quinoline derivatives (J-1012) | HIF-1α synthesis inhibition via ALK5/PDE5 | Multimodal inhibition in hypoxia pathways [2] [6] |
3-(5-Methylpyridin-2-yl)quinoline exemplifies the pharmacodynamic versatility of quinoline-pyridine hybrids, enabling dual-pathway enzyme modulation critical in oncology and neurodegeneration. In HIF-1α-driven cancers, derivatives like J-1012 disrupt hypoxia signaling by inhibiting ALK5 (IC₅₀ < 50 nM), thereby suppressing HIF-1α protein synthesis and downstream angiogenesis [2]. This occurs via competitive binding at the ALK5 ATP pocket, where the quinoline core stacks with Phe286 and the 5-methylpyridyl group engages Leu340 via hydrophobic contacts. Simultaneously, the scaffold’s planar geometry allows intercalation into DNA, downregulating transcription of HIF-1α target genes like VEGF [7].
In PDE5 inhibition—relevant to Alzheimer’s disease (AD)—the hybrid’s electron-deficient quinoline mimics cGMP’s purine motif. Compound 4b (an 8-cyclopropyl-3-hydroxymethyl derivative) achieves PDE5 IC₅₀ = 20 nM and restores synaptic plasticity in AD models. Here, the pyridyl nitrogen hydrogen-bonds to Gln817, while the 5-methyl group mitigates CYP3A4 inhibition by reducing heme-iron coordination, addressing a key liability in early quinoline-based PDE5 inhibitors [6] [8]. Kinetic studies confirm competitive inhibition for PIM-1 (Ki = 0.11 μM), where the methylpyridyl moiety’s orientation is critical for displacing ATP’s adenine ring [3].
Table 3: Enzyme Targets and Inhibitory Mechanisms of Key Derivatives
Compound | Primary Target | Mechanism | Biological Outcome |
---|---|---|---|
J-1012 (hybrid derivative) | ALK5 | Competitive ATP binding; suppresses Smad2/3 phosphorylation | HIF-1α downregulation; anti-metastatic [2] |
Compound 4b | PDE5 | cGMP-competitive; enhanced microsomal stability (t₁/₂ = 44.6 min) | Long-term potentiation rescue in AD models [6] |
5b/6e (PIM-1 inhibitors) | PIM-1/2 | Competitive ATP binding; H-bond to Lys67/GLu121 | Apoptosis induction in HepG-2 cells [3] |
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